2-[(Propan-2-yloxy)methyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Propan-2-yloxy)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction typically requires photochemical conditions and can be highly regio- and stereoselective. Another method involves the use of methyl 2-(dimethoxyphosphoryl)acetate with azetidin-2-one in the presence of sodium hydride in dry tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition reactions. The scalability of these reactions is crucial for producing significant quantities of the compound for further applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Propan-2-yloxy)methyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the azetidine ring .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-[(Propan-2-yloxy)methyl]azetidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[(Propan-2-yloxy)methyl]azetidine involves its interaction with molecular targets and pathways in biological systems. For example, azetidine derivatives have been shown to modulate inflammation, oxidative stress, and energy metabolism in brain ischemia/reperfusion injury models . These effects are mediated through the upregulation of antioxidant enzymes, inhibition of apoptotic pathways, and modulation of signaling proteins such as Akt and MMP-3 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
2-[(Propan-2-yloxy)methyl]azetidine is unique due to its four-membered ring structure, which imparts a balance of stability and reactivity. This makes it a valuable compound for various synthetic and medicinal applications, distinguishing it from other similar compounds like aziridines and pyrrolidines .
Eigenschaften
Molekularformel |
C7H15NO |
---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
2-(propan-2-yloxymethyl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)9-5-7-3-4-8-7/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
VBYAPTKEQPTNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1CCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.